![molecular formula C17H19N3O3 B12185300 N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12185300.png)
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of oxazole derivatives often involves the use of tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic processes and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can be compared with other similar compounds, such as:
- N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
- N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific oxazole ring structure and the potential biological activities associated with it.
Biological Activity
Overview
N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that suggest interactions with various biological targets, leading to significant implications in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Acetylamino group : Enhances solubility and may influence biological activity.
- Tetrahydro-cyclohepta[d][1,2]oxazole moiety : Imparts structural rigidity and potential interaction sites with biological receptors.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanisms through which it operates likely involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mode of action appears to involve disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound reveal:
- Cytotoxicity against cancer cell lines : The compound has shown significant cytotoxic effects on several cancer cell lines in vitro.
- Mechanism of action : Potential mechanisms include induction of apoptosis and inhibition of tumor growth through modulation of key oncogenic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | Similar tetrahydro-cyclohepta structure | Potentially different biological activities due to positional changes in substituents |
5-Amino-1H-pyrazole derivatives | Contains pyrazole moiety | Known for diverse pharmacological activities |
1,3-Oxazoles | Five-membered heterocycles | Exhibits varying degrees of biological activity depending on substitutions |
2-Amino-4-(4-fluorophenyl)-5-oxo derivatives | Related oxazole structure | May possess different reactivity profiles |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Investigation : In a study featured in Cancer Research, the compound was tested on multiple cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values indicating potent cytotoxicity.
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and specific protein targets involved in cancer progression.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-11(21)18-12-7-9-13(10-8-12)19-17(22)16-14-5-3-2-4-6-15(14)23-20-16/h7-10H,2-6H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
UPLYOIIRICXMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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